5-(4-Cyanophenyl)-3-fluorophenol
Description
5-(4-Cyanophenyl)-3-fluorophenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a 4-cyanophenyl group at the 5-position and a fluorine atom at the 3-position.
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIJVHXVXLZSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684108 | |
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-40-2 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-fluoro-5′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-3-fluorophenol typically involves the reaction of 4-cyanophenylboronic acid with 3-fluorophenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures around 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyanophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 5-(4-cyanophenyl)-3-fluoroquinone.
Reduction: Formation of 5-(4-aminophenyl)-3-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(4-Cyanophenyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitrile and fluorine groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on HIV-1 Inhibition
| Compound ID | Substituents | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity (RNase H/IN) |
|---|---|---|---|---|
| 79 | 4-cyanophenyl | 1.77 | 1.18 | 1.5 |
| 80 | 3-cyanophenyl | >10* | >10* | N/A |
| 81 | 5-pyrimidyl (meta) | 0.92 | 1.34 | 0.69 |
| 82 | 3-cyanophenyl (meta) | 1.05 | 1.89 | 0.56 |
*Estimated based on reduced activity trends .
Physicochemical and Functional Comparisons
- Photochromic Properties: Diarylethene derivatives with 4-cyanophenyl groups, such as 1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-hexafluorocyclopentene, exhibit reversible photochromism, a property critical for optical data storage. The 4-cyanophenyl group enhances thermal stability and cyclization efficiency compared to non-cyanated analogs .
- Electron-Withdrawing Groups: The 4-cyano group increases electron deficiency, improving binding affinity in enzyme inhibition. In contrast, 3-fluoro substitution (as in 5-(4-fluorophenyl)pyridine derivatives) enhances solubility and metabolic stability due to fluorine’s electronegativity and small atomic radius .
Table 2: Key Physicochemical Properties
| Compound | Key Substituents | Application | Notable Property |
|---|---|---|---|
| 5-(4-Cyanophenyl)-3-fluorophenol | 4-CN, 3-F, phenol | Drug design | Dual enzyme inhibition potential |
| 5-(4-Fluorophenyl)pyridine | 4-F, pyridine | Biological precursor | Enhanced solubility |
| Diarylethene derivative | 4-CN, thienyl | Photochromic materials | Reversible cyclization, thermal stability |
Comparison with Halogenated Analogs
Halogen substituents (Cl, F, CF3) alter reactivity and bioactivity:
- 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- 3-Chloro-5-hydroxybenzotrifluoride: Similar to this compound, this compound’s chloro and trifluoromethyl groups contribute to strong enzyme binding but may introduce toxicity risks .
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